molecular formula C19H29ClN2O4S B12470817 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B12470817
M. Wt: 417.0 g/mol
InChI Key: WZVILIBCNZYPEO-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a propan-2-yloxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the propan-2-yloxypropyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid
  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
  • 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H29ClN2O4S

Molecular Weight

417.0 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C19H29ClN2O4S/c1-15(2)26-13-7-10-21-19(23)16-8-9-17(20)18(14-16)27(24,25)22-11-5-3-4-6-12-22/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,21,23)

InChI Key

WZVILIBCNZYPEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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